molecular formula C8H4BrF4NO B6305236 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide CAS No. 2091605-54-6

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide

Cat. No. B6305236
CAS RN: 2091605-54-6
M. Wt: 286.02 g/mol
InChI Key: MBBMPHRPXZQFEJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide” are not detailed in the search results, there are studies discussing the reactions of similar compounds .

Scientific Research Applications

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, such as 2-bromo-6-fluoro-3-methoxybenzoic acid and 2-bromo-6-fluoro-3-methylbenzoic acid. It has also been used in the development of new drugs, such as the anti-inflammatory drug ketorolac, and in the study of biochemical and physiological processes, such as the regulation of gene expression.

Mechanism of Action

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has been found to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of nucleotides, and its inhibition can lead to a decrease in the production of these nucleotides. This compound works by binding to the active site of DHFR and preventing the enzyme from binding to its natural substrate, dihydrofolate.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, as well as reduce the expression of certain genes involved in the progression of cancer. It has also been found to reduce inflammation and act as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is a highly toxic compound, and so it must be handled with care and appropriate safety precautions. Additionally, it is a relatively unstable compound and so it must be stored in a cool, dry place.

Future Directions

The potential applications of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide are vast and varied. Further research is needed to explore its potential as an anti-cancer agent, as well as its potential to inhibit the growth of other disease-causing organisms. Additionally, further research is needed to explore the potential of this compound as a drug delivery system, as well as its potential to be used in the development of new drugs. Finally, further research is needed to explore the potential of this compound to be used as a tool for gene expression studies.

Synthesis Methods

2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide can be synthesized from the reaction of 2-bromo-6-fluoro-3-nitrobenzoic acid and trifluoromethanesulfonic acid in aqueous N,N-dimethylformamide (DMF) solution. The reaction yields this compound as a white crystalline solid with a yield of approximately 80%.

properties

IUPAC Name

2-bromo-6-fluoro-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMPHRPXZQFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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